4-Chlorobenzene-1-diazonium hydrogen sulfate
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Overview
Description
4-Chlorobenzene-1-diazonium hydrogen sulfate is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo various chemical reactions, making it a valuable intermediate in the production of dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1-diazonium hydrogen sulfate can be synthesized by the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of sulfuric acid as the mineral acid helps in the formation of the hydrogen sulfate salt, which is more stable and easier to handle compared to other diazonium salts .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, bromide, or cyanide for the Sandmeyer reaction.
Coupling Reactions: These reactions often involve phenols or aromatic amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-Chlorobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including substitution and coupling, due to its ability to act as an electrophile. The diazonium ion can be attacked by nucleophiles, leading to the formation of new chemical bonds and the release of nitrogen gas .
Comparison with Similar Compounds
4-Chlorobenzene-1-diazonium hydrogen sulfate can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium tetrafluoroborate. While all these compounds share the diazonium group, they differ in their substituents on the aromatic ring, which can influence their reactivity and stability .
List of Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry .
Properties
CAS No. |
53486-30-9 |
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Molecular Formula |
C6H5ClN2O4S |
Molecular Weight |
236.63 g/mol |
IUPAC Name |
4-chlorobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H4ClN2.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
JURCIEQGCRXODF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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